7-butyl-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-butyl-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridine ring fused with a triazole and a pyrimidine ring, along with a butyl group and a pyridyl substituent.
Preparation Methods
The synthesis of 7-butyl-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be achieved through various synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system . These methods provide moderate to high yields of the desired compound.
Chemical Reactions Analysis
7-butyl-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and butyl positions, using reagents like alkyl halides or nucleophiles.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicinal Chemistry: It has been investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Biological Studies: The compound has demonstrated cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Chemical Probes: It can be used as a scaffold for developing functionalized ligands to target adenosine receptors.
Mechanism of Action
The mechanism of action of 7-butyl-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of CDK2/cyclin A2, leading to the inhibition of kinase activity and subsequent cell cycle arrest . The compound’s interaction with adenosine receptors involves binding to the receptor’s active site, modulating receptor activity .
Comparison with Similar Compounds
Similar compounds to 7-butyl-2-(4-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. For example:
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used in the development of functionalized ligands for adenosine receptors.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activities.
Properties
IUPAC Name |
11-butyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-2-3-9-22-10-6-14-13(16(22)24)11-19-17-20-15(21-23(14)17)12-4-7-18-8-5-12/h4-8,10-11H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQHPYDFBHYIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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